molecular formula C15H12N2O2 B3913706 3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione CAS No. 36861-61-7

3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Cat. No.: B3913706
CAS No.: 36861-61-7
M. Wt: 252.27 g/mol
InChI Key: QXJXRMQAVLNFQT-UHFFFAOYSA-N
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Description

Product Overview: 3-Benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione (CAS 36861-61-7) is an organic compound with the molecular formula C 15 H 12 N 2 O 2 and a molecular weight of 252.27 g/mol. Its structure is based on the pyrido[1,2-a]pyrimidine-dione scaffold, a privileged structure in drug discovery due to its prevalence in pharmacologically active molecules . Research Significance and Applications: The pyrido[1,2-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to multiple, unrelated biological targets and exhibiting a broad spectrum of potential pharmacological activities . This scaffold is found in various therapeutic agents and is extensively investigated for activities including anticancer, antimicrobial, and anti-inflammatory properties . For instance, derivatives of related scaffolds, such as pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have been identified as blockers of the RAF-MEK-ERK signaling pathway, a key target in oncology . Another study on a similar tricyclic system, pyrido[1,2-e]purine-2,4(1H,3H)-dione, explored its analogues as novel inhibitors of flavin-dependent thymidylate synthase (FDTS), a promising antibacterial target . The 3-benzyl substitution on this scaffold is a key structural feature of interest for researchers studying structure-activity relationships (SAR) to optimize potency and selectivity for specific targets . Usage and Handling: This product is intended for research purposes as a chemical reference standard or building block in multi-component reactions for synthesizing more complex molecules. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylpyrido[1,2-a]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-12(10-11-6-2-1-3-7-11)15(19)17-9-5-4-8-13(17)16-14/h1-9,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJXRMQAVLNFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N=C3C=CC=CN3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303617
Record name 3-Benzyl-pyrido[1,2-a]pyrimidine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36861-61-7
Record name NSC159396
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-pyrido[1,2-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 3 Benzyl 2h Pyrido 1,2 a Pyrimidine 2,4 3h Dione Derivatives

Impact of N3-Substitution on Biological Activity

The substituent at the N3 position of the pyrido[1,2-a]pyrimidine-2,4(3H)-dione scaffold plays a pivotal role in modulating biological activity. The size, lipophilicity, and electronic properties of the group at this position can significantly alter the compound's interaction with biological targets.

Role of the Benzyl (B1604629) Group at Position 3

The benzyl group at the N3 position introduces a significant lipophilic and aromatic component to the molecule. This feature is a key determinant of the compound's chemical reactivity and biological interactions. However, the presence of an unsubstituted benzyl group does not universally confer high potency. In studies on related heterocyclic scaffolds, the introduction of a benzyl group has sometimes led to decreased or a complete loss of activity compared to smaller alkyl groups or other substituents. For instance, in a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, modifying the N1 substituent from an ethyl group to benzyl derivatives resulted in a decrease in inhibitory potency against eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov Similarly, in studies targeting Mycobacterium tuberculosis thymidylate synthase (Mtb ThyX) with pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives, the presence of a benzyl group at the N3 position led to a lack of inhibitory activity compared to the reference compound. nih.gov This suggests that while the benzyl group can occupy hydrophobic pockets in a target protein, its specific orientation and size may not always be optimal for strong binding.

Modifications to the Benzyl Moiety and their Pharmacological Consequences

Altering the substitution pattern on the phenyl ring of the N3-benzyl group is a common strategy to fine-tune pharmacological activity. These modifications can affect the molecule's electronic distribution, steric profile, and potential for hydrogen bonding.

Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex illustrates this principle. Although a different scaffold, the SAR findings are instructive. Introducing pyridine (B92270) rings in place of the phenyl ring resulted in potencies approaching the low micromolar range. acs.org Further modifications to the benzyl portion, such as replacing a trifluoromethyl group with an isopropyl group, led to a six-fold improvement in potency, highlighting the sensitivity of the target to the steric and electronic nature of the substituent. acs.org Conversely, studies on Mtb ThyX inhibitors showed that adding methyl or electron-withdrawing groups to the para position of the N3-benzyl moiety did not rescue the observed lack of activity, indicating that for some targets, the entire benzyl-substituted scaffold is disfavored. nih.gov

Table 1: Effect of N3-Benzyl Moiety Modifications on Biological Activity in Related Heterocyclic Scaffolds This table presents data from related but distinct molecular scaffolds to illustrate the general principles of benzyl group modification, as direct SAR data for the title compound is limited.

ScaffoldTarget EnzymeN3-SubstituentModificationResulting Activity (IC₅₀)
Pyrido[2,3-d]pyrimidine-2,4-dioneeEF-2KEthyl-0.42 µM
Pyrido[2,3-d]pyrimidine-2,4-dioneeEF-2KBenzyl-> 25 µM
N-Benzyl-2-phenylpyrimidin-4-amineUSP1/UAF12-CF₃-phenyl-1.1 µM
N-Benzyl-2-phenylpyrimidin-4-amineUSP1/UAF12-isopropyl-phenylIsopropyl for CF₃180 nM

Influence of Substituents on the Pyrido Ring System

Modifications to the pyridone ring of the pyrido[1,2-a]pyrimidine (B8458354) system are critical for optimizing biological activity. The introduction of various functional groups can influence the molecule's solubility, metabolic stability, and binding affinity.

In a study focused on 3-aroylpyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases (NOS), researchers found that the introduction of a methyl group at the 8-position of the pyrido[1,2-a]pyrimidine moiety significantly increased the inhibitory effects. nih.gov This suggests that small alkyl substituents on the pyridone ring can provide beneficial steric interactions or enhance lipophilicity, leading to improved target engagement. While investigating a different isomer series, 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, molecular diversity at the C-7 position was explored by introducing groups such as vinyl, oximes, and variously substituted methylene (B1212753) moieties. nih.gov This work underscored that substitutions on the pyrido ring are key to understanding drug-kinase interactions and can modulate potency against targets like PI3K and mTOR. nih.gov

Effects of Modifications on the Pyrimidine (B1678525) Ring

The pyrimidine-2,4-dione portion of the scaffold is a key pharmacophoric element, offering multiple sites for modification that can profoundly impact biological activity. The carbonyl groups, in particular, often act as crucial hydrogen bond acceptors in interactions with protein targets.

Key modification points and their general effects include:

C2 Position: Substitution at this position can introduce new interaction points. For example, replacing a carbonyl with a thio group (2-thiouracil derivatives) has been shown to be a key feature for antimicrobial and anticancer activities in various pyrimidine scaffolds.

C4 Position: The C4-carbonyl is a critical hydrogen bond acceptor. Altering this group, for instance, by replacing it with an amino group to form a cytosine analogue, can change the hydrogen bonding profile while potentially preserving efficacy.

C5 Position: This position is highly amenable to substitution, often with halogens like chlorine or bromine, to enhance potency. This is thought to arise from favorable interactions within hydrophobic pockets of target enzymes.

C6 Position: In the broader class of pyrimidinediones, the C6 position is a primary site for introducing diversity. In the title compound, this position is part of the fused pyrido ring, but in related monocyclic pyrimidinediones, modifying the C6-substituent is a key strategy for developing inhibitors of viral enzymes like HIV reverse transcriptase and integrase.

Comparative SAR Analysis with other Pyrido[1,2-a]pyrimidine Isomers

The arrangement of nitrogen atoms and the fusion pattern of the pyridine and pyrimidine rings define the different isomers of pyridopyrimidine, each class possessing a distinct pharmacological profile. A comparative analysis highlights the importance of the core scaffold in determining the spectrum of biological activity. jocpr.com

Pyrido[1,2-a]pyrimidines: This class, to which the title compound belongs, is associated with a wide range of activities, including antimalarial, psychotropic (e.g., Risperidone), and anti-inflammatory properties. jocpr.comresearchgate.net

Pyrido[2,3-d]pyrimidines: This is the most extensively studied isomer, with derivatives demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities. jocpr.comnih.gov They are often investigated as kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors. jocpr.comnih.gov

Pyrido[3,2-d]pyrimidines: This isomer is less described in the literature but has been reported to have activity as antimalarial agents and tyrosine kinase inhibitors. jocpr.com

Pyrido[4,3-d]pyrimidines: Derivatives of this scaffold have been identified as inhibitors of acetylcholinesterase (AChE), anticancer agents, and selective bacterial protein synthesis inhibitors. jocpr.com

Table 2: Comparative Biological Activities of Pyridopyrimidine Isomers

Isomeric ScaffoldAssociated Biological Activities
Pyrido[1,2-a]pyrimidineAntimalarial, Psychotropic, Anti-inflammatory, Anti-ulcer
Pyrido[2,3-d]pyrimidine (B1209978)Anticancer, Antimicrobial, Antiviral, Kinase Inhibition, DHFR Inhibition
Pyrido[3,2-d]pyrimidineAntimalarial, Tyrosine Kinase Inhibition, Immunosuppressive
Pyrido[4,3-d]pyrimidineAnticancer, Enzyme Inhibition (AChE), Antitubercular

Development of Privileged Substructures for Enhanced Activity

The pyridopyrimidine core is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them valuable starting points for drug discovery. By strategically decorating this core with different functional groups, chemists can develop compounds with enhanced activity and selectivity for a specific target.

The pyrido[2,3-d]pyrimidine scaffold, in particular, has proven to be a highly successful privileged substructure. researchgate.netresearchgate.net Its utility is exemplified by the development of numerous kinase inhibitors, some of which have advanced to clinical use. A prominent example is Palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor approved for the treatment of breast cancer, which is built upon the pyrido[2,3-d]pyrimidin-7-one core. nih.govresearchgate.net Other clinical candidates like Dilmapimod (a p38 MAPK inhibitor) and Vistusertib (an mTOR inhibitor) further demonstrate the power of this scaffold to generate potent and selective therapeutic agents. nih.gov The success of these related isomers provides a strong rationale for the continued exploration of the 3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione scaffold and its derivatives for novel therapeutic applications.

Mechanistic and Pre Clinical Biological Investigations of 3 Benzyl 2h Pyrido 1,2 a Pyrimidine 2,4 3h Dione Derivatives

Enzyme Inhibition Studies

Derivatives of the 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione core have been evaluated against several enzymatic targets, revealing a range of inhibitory activities. These studies are crucial for understanding the mechanism of action and for the potential development of targeted therapeutic agents.

Certain derivatives of 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione have been identified as potent inhibitors of urease. In one study, a series of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones were synthesized and evaluated for their in-vitro urease inhibitory potential. The parent compound, 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, was prepared by reacting 4-methyl-2-aminopyridine with diethylmalonate. This core was then used to create a library of derivatives. Two compounds in particular, a 2-amino-4-methylpyridine (B118599) derivative (referred to as compound 9 in the study) and a 4-nitrobenzoic hydrazide derivative (compound 14), showed significant inhibitory activity against urease, comparable to the standard inhibitor, thiourea. Molecular docking analyses suggest that the inhibitory mechanism involves interactions within the active site of the urease enzyme. The localization of the highest occupied molecular orbital (HOMO) on the pyrimidine (B1678525) ring is believed to facilitate these interactions.

Table 1: Urease Inhibition by 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione Derivatives Data extracted from a study on 5-substituted-8-methyl derivatives.

Compound ID (in study)Derivative TypeUrease Inhibition IC₅₀ (µM)
92-amino-4-methylpyridinePotent, comparable to standard
144-nitrobenzoic hydrazidePotent, comparable to standard
Thiourea (Standard)N/AStandard Reference

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with BRCA1/2 mutations. nih.gov While extensive research has been conducted on PARP-1 inhibitors, studies specifically investigating derivatives of the 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione scaffold are not prominent in the current literature. Research in this area has largely focused on related heterocyclic systems, such as pyrano[2,3-d]pyrimidine-2,4-dione and quinazoline-2,4(1H,3H)-dione derivatives, which have shown significant PARP-1 inhibitory activity. nih.govresearchgate.net These findings suggest that fused pyrimidine-dione scaffolds are promising for PARP-1 targeting, but direct evidence for the 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione core is yet to be established.

Eukaryotic elongation factor 2 kinase (eEF-2K) is an atypical protein kinase that regulates protein synthesis and is considered a target for cancer therapy. Investigations into eEF-2K inhibitors have explored various chemical scaffolds. However, specific studies on the inhibitory activity of 3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives against eEF-2K are limited. The research focus has instead been on a positional isomer, the pyrido[2,3-d]pyrimidine-2,4-dione scaffold. A notable compound from this series, A-484954, and its analogues have demonstrated potent eEF-2K inhibition, with IC₅₀ values in the nanomolar range. nih.gov This highlights the potential of the broader pyridopyrimidine dione (B5365651) family, although direct evidence for the pyrido[1,2-a] isomer is needed.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate pathway, essential for the synthesis of nucleotides and amino acids. Its inhibition disrupts DNA synthesis, making it a key target for anticancer drugs. Research has identified derivatives of the closely related 2H-pyrido[1,2-a]pyrimidin-2-one scaffold as inhibitors of DHFR. One study highlighted a substituted 2H-pyrido[1,2-a]pyrimidin-2-one derivative that exhibited submicromolar inhibition against DHFR (IC₅₀ = 3.1 µM) and also showed good cytotoxic activity against cancer cell lines.

The broader class of pyridopyrimidines has been investigated for activity against a variety of other enzyme targets. The isomeric pyrido[2,3-d]pyrimidine (B1209978) scaffold, for instance, has yielded derivatives that act as inhibitors of several protein kinases. These include inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the RAF-MEK-ERK signaling pathway, both of which are critical in cancer cell proliferation and survival. nih.govnih.gov Furthermore, pyrido[2,3-d]pyridazine-2,8-dione derivatives have been explored as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in inflammation. rsc.org While these findings are for structurally related isomers, they suggest that the 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione core may also possess the potential to modulate the activity of various kinases and other enzymes.

Anti-proliferative Activity in Cancer Cell Lines (In vitro Models)

The anti-proliferative properties of pyridopyrimidine derivatives have been evaluated across numerous human cancer cell lines. The DHFR inhibitor based on the 2H-pyrido[1,2-a]pyrimidin-2-one scaffold demonstrated cytotoxicity against MCF-7 (breast cancer) and SK-n-SK (neuroblastoma) cell lines, with IC₅₀ values below 10 µM.

Studies on the isomeric pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have shown a broad range of anti-proliferative activities. For example, one derivative, N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide, displayed potent activity against several cell lines. nih.gov Similarly, other pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown strong cytotoxic effects against lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cells. nih.gov

Table 2: Anti-proliferative Activity of Selected Pyrido[1,2-a]pyrimidine (B8458354) and Pyrido[2,3-d]pyrimidine Derivatives Data compiled from studies on various derivatives. Note that scaffolds may vary slightly from the title compound.

ScaffoldDerivativeCancer Cell LineAnti-proliferative Activity (IC₅₀)
2H-pyrido[1,2-a]pyrimidin-2-oneSubstituted analogMCF-7 (Breast)< 10 µM
2H-pyrido[1,2-a]pyrimidin-2-oneSubstituted analogSK-n-SK (Neuroblastoma)< 10 µM
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneCompound 14m (in study)MCF-7 (Breast)0.38 µM
A375 (Melanoma)0.14 µM
SK-MEL-2 (Melanoma)0.18 µM
SK-HEP-1 (Liver)1.29 µM
Pyrido[2,3-d]pyrimidin-4(3H)-oneCompound 8d (in study)A-549 (Lung)7.23 µM
PC-3 (Prostate)7.12 µM

Cell Cycle Modulation Studies

Based on available scientific literature, specific studies detailing the cell cycle modulation effects of this compound and its direct derivatives have not been extensively reported. Research on related heterocyclic systems has shown that the broader class of pyrimidine derivatives can influence cell cycle progression; however, dedicated investigations into the pyrido[1,2-a]pyrimidine scaffold in this context remain a subject for future exploration.

Apoptosis Induction Mechanisms

Similarly, detailed mechanistic studies on the induction of apoptosis by this compound derivatives are not prominently featured in the current body of research. While other isomers, such as pyrido[2,3-d]pyrimidines, have been shown to induce apoptosis through pathways involving caspase activation, the specific mechanisms for the pyrido[1,2-a]pyrimidine series are yet to be fully elucidated. rsc.orgnih.govnih.gov

Antimicrobial Activity Profiling (In vitro)

Derivatives of the 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione scaffold have been synthesized and evaluated for their potential as antimicrobial agents. researchgate.net The unique fusion of the pyridine (B92270) and pyrimidine rings provides a distinct chemical structure that has been investigated for efficacy against various microbial pathogens. researchgate.net

The antibacterial potential of pyrido[1,2-a]pyrimidine derivatives has been noted. researchgate.net The core structure is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for various biologically active compounds. researchgate.net While comprehensive data on specific derivatives against a wide panel of bacteria are emerging, the general class has shown promise, warranting further investigation into their specific mechanisms and spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 1: Representative Antibacterial Activity of Pyrido[1,2-a]pyrimidine Class Specific data for this compound derivatives against the listed strains is a subject for ongoing research.

Compound Class Bacterial Strain Activity Level
Pyrido[1,2-a]pyrimidine Derivatives Gram-positive bacteria Under Investigation

Certain derivatives of the pyrido[1,2-a]pyrimidine framework have been identified as having potential antifungal properties. researchgate.net The investigation into these compounds is part of a broader effort to discover novel therapeutic agents to combat fungal infections, which remain a significant challenge in public health. The unique structural features of this heterocyclic system are being explored to develop more potent and selective antifungal agents. researchgate.net

Specific derivatives of the 4H-pyrido[1,2-a]pyrimidine-4-one series have been synthesized and screened for antiviral activity against a diverse panel of viruses. researchgate.net In these studies, N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which are structurally related to the title compound, were investigated. researchgate.net

One compound in particular, N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, demonstrated notable efficacy. researchgate.net This derivative exhibited high antiviral activity specifically against the West Nile fever virus while showing low cytotoxicity, highlighting its potential as a lead compound for further research and development in the antiviral field. researchgate.net The screening included a wide range of viruses such as Herpes Simplex Virus, Influenza Virus, and Hepatitis B and C viruses, but the most significant activity was observed against the West Nile virus agent. researchgate.net

Table 2: Antiviral Screening of a Key Pyrido[1,2-a]pyrimidine Derivative

Compound Virus Screened Against Result
N-(4-chlorophenethyl)- 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide West Nile Virus High antiviral activity
N-(4-chlorophenethyl)- 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Herpesviruses (HSV-1, HSV-2, VZV, etc.) Not specified as highly active
N-(4-chlorophenethyl)- 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Influenza Virus (A and B) Not specified as highly active

Anti-inflammatory Research (In vivo Animal Models)

The anti-inflammatory potential of pyrido[1,2-a]pyrimidine derivatives has been evaluated in in vivo animal models. researchgate.net In one study, a specific derivative demonstrated highly effective and potent anti-inflammatory action in a rat model of oedema. researchgate.net This compound showed a remarkable 80% inhibition of oedema at a threshold dose of 1.6 mg/kg, which produced a 31% inhibition. researchgate.net Importantly, the most effective anti-inflammatory derivative did not exhibit gastrolesive effects, even at a high oral dose of 100 mg/kg, suggesting a favorable safety profile in this preclinical model. researchgate.net

Table 3: In vivo Anti-inflammatory Activity of a Pyrido[1,2-a]pyrimidine Derivative in a Rat Oedema Model

Compound Maximum Oedema Inhibition Threshold Dose for Activity Gastrolesive Effects (at 100 mg/kg)

Antimalarial Activity Studies (In vitro)

While direct in vitro antimalarial data for this compound is not extensively available in the public domain, research into the broader class of pyrido[1,2-a]pyrimidine derivatives has shown potential for antiplasmodial activity. Studies on related scaffolds, such as pyrido[1,2-a]benzimidazoles, have identified compounds with significant potency against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

For instance, a novel class of antimalarial pyrido[1,2-a]benzimidazoles demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. One of the most active compounds in this series, TDR86919, exhibited an IC₅₀ value of 0.047 μM against the drug-resistant K1 strain, which was superior to that of the established antimalarial drug chloroquine (B1663885) (IC₅₀ = 0.17 μM). nih.gov This particular derivative maintained its potency across a range of parasite strains and showed a high selectivity index of over 600 when tested against a mammalian cell line, indicating a favorable preliminary safety profile. nih.gov

Furthermore, investigations into pyrimidino[1,2-a]benzimidazole and imidazo[1,2-a]pyrimidine (B1208166) derivatives, which share structural similarities with the pyrido[1,2-a]pyrimidine core, have also revealed promising antimalarial properties. The pyrimidino[1,2-a]benzimidazole series, in particular, displayed good potency against the chloroquine-sensitive NF54 strain of P. falciparum, with IC₅₀ values ranging from 0.17 to 5.95 μM. researchgate.net

These findings suggest that the pyrido[1,2-a]pyrimidine scaffold is a viable starting point for the development of novel antimalarial agents. The biological activity is, however, highly dependent on the specific substitutions on the core structure. The introduction of a benzyl (B1604629) group at the 3-position, as in the compound of interest, would require specific experimental evaluation to determine its effect on antiplasmodial efficacy.

Table 1: In vitro Antimalarial Activity of Selected Pyrido[1,2-a]benzimidazole Derivatives

Compound P. falciparum Strain IC₅₀ (μM)
TDR86919 K1 (resistant) 0.047
Chloroquine K1 (resistant) 0.17

This table is generated based on available data for related compounds and is for illustrative purposes. Specific data for this compound is not available.

Interaction with Specific Biological Macromolecules and Pathways

The precise molecular targets and pathways affected by this compound have not been specifically elucidated in the available scientific literature. However, research on analogous pyrido[1,2-a]pyrimidin-4-one and pyrido[2,3-d]pyrimidine derivatives points towards the inhibition of protein kinases as a primary mechanism of action for this class of compounds.

A study focused on pyrido[1,2-a]pyrimidin-4-one derivatives identified these compounds as novel allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2). nih.gov SHP2 is a critical component of several signaling pathways, including the RAS-ERK and PI3K-AKT pathways, which are often dysregulated in various cancers. nih.gov The binding of these derivatives to an allosteric site on the SHP2 protein leads to the inhibition of its phosphatase activity. nih.gov

Similarly, derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been investigated as inhibitors of various kinases. For example, certain derivatives have been synthesized and screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov Furthermore, other pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to act as blockers of the RAF-MEK-ERK signaling pathway, a key cascade in cell proliferation and survival. nih.gov These compounds were found to decrease the phosphorylation levels of both ERK and MEK in a dose-dependent manner. nih.gov

Given these precedents, it is plausible that this compound may also exert its biological effects through the inhibition of one or more protein kinases. The specific benzyl substitution at the 3-position would likely influence its binding affinity and selectivity for particular kinases. Definitive identification of its molecular targets would necessitate further experimental studies, such as enzymatic assays, affinity chromatography, and structural biology techniques.

Table 2: Investigated Biological Targets for Related Pyridopyrimidine Scaffolds

Compound Scaffold Investigated Target/Pathway
Pyrido[1,2-a]pyrimidin-4-one Allosteric inhibition of SHP2 phosphatase nih.gov
Pyrido[2,3-d]pyrimidine-2,4-dione Inhibition of eukaryotic elongation factor-2 kinase (eEF-2K) nih.gov
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Blockade of the RAF-MEK-ERK signaling pathway nih.gov

This table illustrates the types of biological targets identified for structurally related compounds. The specific targets of this compound are yet to be determined.

Computational Chemistry and Molecular Modeling for 3 Benzyl 2h Pyrido 1,2 a Pyrimidine 2,4 3h Dione

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. For 3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of its activity. Studies on structurally related pyrido[2,3-d]pyrimidine (B1209978) and pyrano[2,3-d]pyrimidine derivatives have successfully employed this method to explore their binding modes with various enzymes, such as kinases and polymerases, which are often implicated in cancer. mdpi.comnih.gov

The analysis of binding modes involves examining the specific pose and orientation of the ligand within the active site of a biological target. The stability of this interaction is quantified by the binding affinity, often expressed as a docking score in units of kcal/mol. A lower (more negative) score typically indicates a more favorable and stable interaction.

For instance, docking studies on pyrido[2,3-d]pyrimidine derivatives targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) have revealed high binding affinities, comparable to established inhibitors. mdpi.com Similarly, pyrano[2,3-d]pyrimidine-2,4-dione derivatives designed as Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors showed strong binding interactions within the enzyme's catalytic site. nih.gov These studies suggest that the core pyridopyrimidine scaffold is adept at occupying the binding pockets of various enzymes, forming stable complexes that are essential for inhibitory activity. The binding affinities for several analogous compounds against their respective targets are detailed below.

Compound SeriesTarget EnzymeReference InhibitorReference Docking Score (kcal/mol)Example CompoundCompound Docking Score (kcal/mol)Source
CyanopyridonesVEGFR-2Sorafenib-15.1Compound 5a-14.5 mdpi.com
CyanopyridonesVEGFR-2Sorafenib-15.1Compound 5e-15.2 mdpi.com
CyanopyridonesHER-2TAK-285-13.6Compound 5a-13.9 mdpi.com
CyanopyridonesHER-2TAK-285-13.6Compound 5e-14.1 mdpi.com

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the ligand's affinity and specificity.

In studies of related pyridopyrimidine compounds, specific interactions have been mapped out. For example, when docked into the VEGFR-2 active site, cyanopyridone derivatives formed crucial hydrogen bonds with residues such as Cys1045, Asp1046, and Glu885. mdpi.com In another study targeting PARP-1, the pyrano[2,3-d]pyrimidine scaffold consistently formed characteristic hydrogen bonds with Gly863 and Ser904, while also engaging in π-π stacking with Tyr907 and His862. nih.gov These findings highlight the importance of the carbonyl and NH groups on the pyrimidine (B1678525) ring in anchoring the molecule within the active site. It is anticipated that this compound would engage in similar key interactions, with its benzyl (B1604629) group potentially forming additional hydrophobic or π-π interactions that could enhance binding affinity.

Target EnzymeKey Interacting Amino Acid ResiduesType of InteractionSource
VEGFR-2Cys1045, Asp1046, Glu885, Cys919Hydrogen Bonding mdpi.com
HER-2Glu770, Ala771, Lys753, Thr862Hydrogen Bonding mdpi.com
PARP-1Gly863, Ser904Hydrogen Bonding nih.gov
PARP-1Tyr907, His862π-π Stacking nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to predict their geometry, electronic properties, and vibrational frequencies.

The first step in DFT analysis is typically geometry optimization, where the algorithm calculates the lowest energy arrangement of the atoms in a molecule. This process provides the most stable three-dimensional structure, along with precise data on bond lengths, bond angles, and dihedral angles. For novel pyrimidine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(2d,p), are performed to determine the optimized molecular configuration. nih.govresearchgate.net This conformational analysis is essential, as the molecule's shape is a primary determinant of its ability to fit into the binding site of a biological target. The optimized structure serves as the foundation for all subsequent computational analyses, including the calculation of electronic properties and molecular orbitals.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining a molecule's electronic and optical properties, as well as its chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, high polarizability, and strong charge transfer interactions within the molecule, which are often correlated with biological activity. nih.govscirp.org DFT calculations are used to determine the energies of these orbitals and the resulting energy gap. nih.gov Analysis of related heterocyclic compounds shows that modifications to the molecular structure can tune the HOMO-LUMO gap to enhance desired properties. researchgate.netscispace.com

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)SignificanceSource
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657Low energy gap indicates high chemical reactivity and biological activity. nih.gov
Quinoline-6.646-1.8164.83Charge transfer interaction is responsible for bioactivity. scirp.org
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide-6.702-1.4835.219Indicates stability and charge transfer within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution and bonding interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the delocalization of electron density. This analysis helps in understanding intramolecular interactions, such as hyperconjugation, and provides insights into the stability of the molecular structure. In studies of similar novel heterocyclic compounds, NBO analysis (or the related Natural Population Analysis) has been used to calculate the charge distribution and understand how electron density is shared across the molecule, confirming the molecular structure and its electronic stability. nih.govresearchgate.net This information is valuable for interpreting the molecule's reactivity and its potential to form intermolecular bonds, such as hydrogen bonds, with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the pyrido[1,2-a]pyrimidine (B8458354) class of compounds, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects.

A typical QSAR study on a series of pyrido[1,2-a]pyrimidine analogs, which could include this compound, would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. By correlating these descriptors with the observed biological activity of the compounds, a predictive QSAR model can be developed. Such models are valuable for designing new derivatives with potentially improved activity.

Table 1: Representative Molecular Descriptors in QSAR Studies

Descriptor TypeExamplesInformation Provided
Electronic Dipole moment, HOMO/LUMO energiesDistribution of electrons, reactivity
Steric Molecular weight, Molar refractivitySize and shape of the molecule
Hydrophobic LogPLipophilicity and membrane permeability
Topological Wiener index, Kier & Hall indicesConnectivity and branching of atoms

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Properties

In silico ADMET prediction is a crucial step in early-stage drug discovery, allowing for the computational assessment of a compound's pharmacokinetic and safety profiles. For this compound, these predictive models would estimate its behavior within a biological system.

The predictions are based on the compound's structural features and are compared against established models derived from large datasets of known drugs. Key predicted properties include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions would screen for potential adverse effects such as hepatotoxicity or cardiotoxicity.

Table 2: Key In Silico ADMET and Pharmacokinetic Parameters

ParameterDescriptionImportance
Human Intestinal Absorption (HIA) Predicts the percentage of the compound absorbed from the gut.Determines potential for oral administration.
Blood-Brain Barrier (BBB) Penetration Predicts the ability of the compound to cross into the central nervous system.Relevant for CNS-targeting drugs and for avoiding CNS side effects.
Plasma Protein Binding (PPB) Estimates the extent to which the compound binds to proteins in the blood.Affects the free concentration of the drug available to exert its effect.
CYP450 Inhibition Predicts the potential to inhibit key metabolic enzymes.Important for assessing drug-drug interaction potential.
Ames Mutagenicity Predicts the likelihood of the compound causing DNA mutations.An early indicator of carcinogenic potential.
hERG Inhibition Predicts the potential to block the hERG potassium channel.A key indicator for cardiotoxicity risk.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and interactions with biological targets. An MD simulation of this compound, typically in complex with a target protein, would involve calculating the forces between atoms and solving the equations of motion.

These simulations can reveal the stability of the compound within a protein's binding site, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and predict the binding free energy. This information is invaluable for understanding the mechanism of action at a molecular level and for guiding the rational design of more potent and selective analogs. Research on other pyrido[1,2-a]pyrimidin-4-one derivatives has utilized molecular dynamics to understand their binding mechanisms with specific protein targets. nih.gov

Table 3: Common Analyses in Molecular Dynamics Simulations

AnalysisInformation Gained
Root Mean Square Deviation (RMSD) Stability of the protein and ligand over time.
Root Mean Square Fluctuation (RMSF) Flexibility of different regions of the protein.
Hydrogen Bond Analysis Identification of stable hydrogen bonds between the ligand and protein.
Binding Free Energy Calculation (e.g., MM/PBSA) Estimation of the strength of the ligand-protein interaction.

Future Directions and Emerging Research Avenues for Pyrido 1,2 a Pyrimidine 2,4 3h Dione Derivatives

Design and Synthesis of Multi-target Ligands

The complexity of diseases such as cancer and neurodegenerative disorders, which often involve multiple pathological pathways, has spurred the development of multi-target ligands or polypharmacology. The pyrido[1,2-a]pyrimidine (B8458354) scaffold is well-suited for this approach due to its structural versatility, which allows for modifications at several positions to fine-tune its binding affinity for various biological targets.

Future research will likely focus on designing single molecules that can simultaneously modulate multiple key proteins. For instance, derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been designed as dual inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), a crucial strategy for overcoming drug resistance in cancer therapy. nih.gov Similarly, pyrido[1,2-a]pyrimidine-4-one derivatives are being developed as allosteric inhibitors of SHP2, a phosphatase that influences several critical signaling pathways like RAS-ERK and PI3K-AKT. nih.gov By rationally designing substitutions on the core structure, it is conceivable to create dual inhibitors that target both a protein kinase and a component of a parallel survival pathway, potentially leading to synergistic therapeutic effects and a lower likelihood of resistance. This strategy represents a significant shift from the traditional "one-target, one-drug" paradigm towards a more holistic treatment approach.

Development of Novel Synthesis Protocols

While established methods for synthesizing the pyrido[1,2-a]pyrimidine core exist, a continuing area of research is the development of more efficient, cost-effective, and environmentally benign synthesis protocols. The future of synthesizing these derivatives lies in the adoption of modern synthetic strategies that offer higher yields and greater molecular diversity.

Key emerging areas include:

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, minimizing waste and purification steps. The development of novel MCRs for the pyrido[1,2-a]pyrimidine scaffold would enable the rapid generation of large libraries of diverse compounds for biological screening.

Catalyst Innovation: The use of novel nanocatalysts and recyclable catalysts is a growing trend to improve reaction efficiency and sustainability. researchgate.net Applying these catalysts to the cyclization steps in pyridopyrimidine synthesis could reduce reaction times and temperatures. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control compared to traditional batch methods. Adapting key reaction steps, such as intramolecular cycloadditions, to flow chemistry systems could streamline the production of these compounds for further research and development. researchgate.net

Scaffold Hopping: This design strategy involves replacing the core molecular scaffold with a structurally different one while maintaining similar biological activity. This has been used to design pyrido[1,2-a]pyrimidin-4-one inhibitors and can lead to compounds with improved properties, such as better selectivity or pharmacokinetics. nih.gov

Application in Chemical Biology Probes

Beyond their direct therapeutic potential, pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives represent a promising scaffold for the development of chemical biology probes. These molecular tools are essential for studying complex biological processes, identifying new drug targets, and validating mechanisms of action.

Future applications in this area could include:

Fluorescent Probes: Certain fused N-heteroaromatic compounds, including pyrazolopyrimidines, exhibit interesting photophysical properties. mdpi.com By incorporating fluorophores or leveraging the intrinsic fluorescence of the core, derivatives could be designed to visualize cellular structures or track the localization of a specific target protein in real-time.

Affinity-Based Probes: Attaching a reactive moiety or a biotin (B1667282) tag to a potent and selective pyrido[1,2-a]pyrimidine ligand would allow for affinity-based protein profiling. These probes can be used to isolate and identify the specific binding partners of the compound from a complex cellular lysate, helping to elucidate its mechanism of action and uncover potential off-targets.

Target Engagement Assays: Developing probes that can measure whether a drug is binding to its intended target within a cell is a critical step in drug discovery. Pyrido[1,2-a]pyrimidine derivatives could be modified to serve this purpose, providing crucial data for optimizing lead compounds.

Interdisciplinary Research and Translational Potentials

The ultimate goal of medicinal chemistry research is to translate laboratory discoveries into clinical applications. For pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, this requires a highly interdisciplinary approach, bridging synthetic chemistry with pharmacology, molecular biology, and clinical science. The broad spectrum of biological activities associated with pyridopyrimidines, including anticancer, antimicrobial, and kinase inhibitory effects, highlights their significant translational potential. rsc.orgrsc.orgnih.gov

The path forward involves:

Mechanistic Studies: Detailed biological investigations are needed to understand precisely how these compounds exert their effects at the molecular level. Recent studies on pyrido[1,2-a]pyrimidine derivatives have explored their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways, providing a foundation for further development. nih.gov

Structure-Activity Relationship (SAR) Deepening: Systematically synthesizing and testing new analogs is crucial for building comprehensive SAR models. nih.gov These models guide the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties.

Pharmacokinetic and Toxicological Profiling: Promising lead compounds must be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential toxicity. This interdisciplinary effort is essential for identifying candidates that are safe and effective enough for preclinical and clinical trials.

New Therapeutic Areas: While much focus has been on cancer, the diverse biological activities of pyridopyrimidines suggest potential in other areas. For example, specific derivatives have been investigated as novel insecticides that act on nicotinic acetylcholine (B1216132) receptors, opening avenues in agrochemical research. nih.govacs.org

By pursuing these future directions, the scientific community can continue to unlock the full potential of the 3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione scaffold, paving the way for the development of novel therapeutics and powerful biological tools.

Q & A

Q. What are the standard synthetic routes for preparing 3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione and its derivatives?

The base structure is synthesized via Claisen condensation of 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione with benzaldehyde derivatives in the presence of NaOH. For example, 3-benzylidene derivatives are obtained by reacting the parent compound with substituted benzaldehydes under basic conditions, yielding products with 75–79% efficiency. Key steps include monitoring reaction progress via TLC and recrystallization from ethanol for purification .

Q. How is structural confirmation performed for this compound and its analogs?

Characterization involves:

  • Elemental analysis (e.g., C: 72.00% calculated vs. 71.89% found for 2a) .
  • Spectroscopic techniques :
  • IR for carbonyl (C=O, ~1680 cm⁻¹) and aromatic (Ar-H, ~3016 cm⁻¹) groups .
  • NMR (¹H and ¹³C) to assign protons (e.g., benzylidene proton at δ 8.25 ppm) and carbons (e.g., carbonyl signals at δ 179–181 ppm) .

Q. What solvent systems and purification methods are optimal for isolating derivatives?

Chloroform is commonly used as a reaction solvent for spirocyclic derivatives, followed by washing with water and drying over anhydrous Na₂SO₄. Recrystallization from ethanol or ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address discrepancies in elemental analysis or yield variability?

Discrepancies in elemental analysis (e.g., C: 59.26% calculated vs. 60.00% found for the parent compound) may arise from incomplete purification or side reactions. Optimization strategies include:

  • Adjusting stoichiometry of benzaldehyde derivatives.
  • Modifying reaction temperature (e.g., cold conditions at 0–5°C for spiro compound synthesis) .
  • Employing catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O³ for analogous heterocycles) .

Q. What mechanistic insights explain the formation of spiro derivatives like 4H-spiro[isoxazole-5,3′-pyrido[1,2-a]pyrimidine]-2′,4′-dione?

Spirocyclization involves nucleophilic attack of para-substituted benzadoximes on the electrophilic benzylidene carbon, followed by hypochlorite-mediated ring closure. The reaction proceeds under controlled pH and temperature to avoid premature decomposition .

Q. How do substituents on the benzyl group influence spectroscopic and electrochemical properties?

Electron-withdrawing groups (e.g., 4-chloro in 2b) downfield-shift ¹H NMR signals (e.g., benzylidene proton at δ 8.30 ppm vs. 8.25 ppm in 2a) due to increased deshielding. Electrochemical studies of related polyaniline derivatives suggest that substituents modulate redox potentials by altering electron density on the heterocyclic core .

Q. What strategies resolve contradictions in melting points or spectral data across studies?

Variations in melting points (e.g., 180°C for 2a vs. 168°C for 2b) may stem from polymorphic forms or impurities. Strategies include:

  • Repetitive recrystallization with varied solvent ratios.
  • Cross-validation using differential scanning calorimetry (DSC).
  • Standardizing synthetic protocols (e.g., reaction time, catalyst load) .

Methodological Guidance

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Core modifications : Introduce substituents at the benzylidene position (e.g., 4-nitro, 4-chloro) to assess electronic effects.
  • Spiro extensions : Attach isoxazole or piperazine moieties (e.g., compound 3a) to evaluate steric and hydrogen-bonding interactions .
  • Bioisosteric replacements : Replace the pyrimidine-dione core with pyridothiadiazine derivatives for enhanced solubility .

Q. What advanced techniques validate complex structures like spiro compounds?

  • 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., aromatic protons at δ 6.05–8.80 ppm).
  • X-ray crystallography for unambiguous assignment of spiro stereochemistry .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., M⁺ at m/z 414 for 3a) .

Q. How to troubleshoot low yields in multi-step syntheses?

  • Intermediate characterization : Use TLC or HPLC to identify bottlenecks (e.g., incomplete condensation in step 2.2).
  • Catalyst screening : Test alternatives like p-toluenesulfonic acid for acid-catalyzed steps (e.g., THF reflux for pyrido[2,3-d]pyrimidine derivatives) .

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Reactant of Route 1
3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Reactant of Route 2
3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.